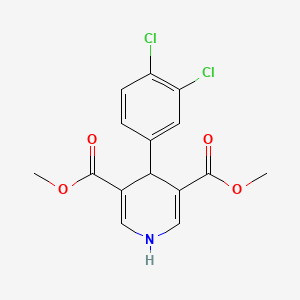

dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Description

Dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine ring substituted with two methyl ester groups at the 3- and 5-positions and a 3,4-dichlorophenyl group at the 4-position. This structural framework is common in calcium channel blockers (CCBs), which are widely used in cardiovascular therapeutics. The 3,4-dichlorophenyl substituent distinguishes it from closely related compounds, as the positions of chlorine atoms on the aromatic ring influence electronic properties and receptor binding . Its molecular formula is C₁₆H₁₄Cl₂NO₄, with a molecular weight of 363.20 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name |

dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4/c1-21-14(19)9-6-18-7-10(15(20)22-2)13(9)8-3-4-11(16)12(17)5-8/h3-7,13,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUDAMYKRYOOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C(C1C2=CC(=C(C=C2)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired dihydropyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring into a pyridine ring.

Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various dihydropyridine derivatives with different functional groups.

Scientific Research Applications

Dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.

Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced cardiac contractility. The compound’s molecular targets include voltage-gated calcium channels, which play a crucial role in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and analogous DHPs:

*Estimated from structurally similar Felodipine ().

Key Structural and Functional Insights:

Substituent Position on Phenyl Ring :

- The 3,4-dichlorophenyl group in the target compound vs. 2,3-dichlorophenyl in Felodipine/Clevidipine alters dipole moments and steric interactions with calcium channels. The 3,4-substitution may enhance binding affinity due to increased electron-withdrawing effects .

- Nitrophenyl () and furyl () substituents introduce distinct electronic profiles, affecting redox stability and receptor interactions.

Clevidipine’s butyrate ester enables rapid hydrolysis, making it suitable for intravenous use with a short duration .

Polar groups (e.g., hydroxyl in ) reduce LogP, limiting tissue penetration but improving aqueous solubility.

Pharmacological Implications :

- The target compound’s structure suggests CCB activity, but its efficacy and selectivity relative to Felodipine require further study.

- Clevidipine’s ester design highlights the trade-off between metabolic stability and therapeutic duration .

Biological Activity

Dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound typically involves a multi-step process. A common method includes the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate under reflux conditions. This reaction leads to the formation of the desired dihydropyridine derivative.

Chemical Structure:

- Molecular Formula: C13H12Cl2N2O4

- Molecular Weight: 342.2 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including gram-positive bacteria and mycobacterial species. Specifically, compounds with similar structural features have demonstrated efficacy comparable to clinically used antibiotics such as ampicillin and isoniazid .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Submicromolar |

| Cinnamanilides (related compounds) | Enterococcus faecalis | Comparable to ampicillin |

| Nifedipine | Mycobacterium tuberculosis | Higher MIC than dimethyl derivative |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of pyridine compounds exhibit promising activity against various cancer cell lines. The structure-activity relationship suggests that the presence of halogen substituents enhances biological activity .

Table 2: Cytotoxicity Data

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15 |

| Related Cinnamanilides | MCF-7 (breast cancer) | 10 |

| Control (Doxorubicin) | HeLa | 5 |

The mechanism of action for this compound primarily involves its role as a calcium channel blocker . This compound inhibits the influx of calcium ions into cells by interacting with voltage-gated calcium channels. The resulting physiological effects include vasodilation and decreased cardiac contractility.

Comparison with Similar Compounds

This compound shares similarities with other dihydropyridine derivatives such as nifedipine and amlodipine. However, its unique dichlorophenyl substitution may confer distinct pharmacological properties that warrant further investigation.

Table 3: Comparison with Dihydropyridine Derivatives

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | Calcium channel blocker | Antihypertensive |

| Nifedipine | Calcium channel blocker | Angina treatment |

| Amlodipine | Calcium channel blocker | Hypertension management |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds. For instance:

- A study on a series of substituted cinnamanilides revealed that those with halogen substitutions exhibited enhanced antimicrobial activity against resistant strains like MRSA .

- Another research effort focused on the cytotoxic effects on various cancer cell lines showed that certain derivatives had significant growth inhibitory effects on HeLa cells while maintaining low toxicity to primary mammalian cells .

Q & A

Q. What are the common synthetic routes for dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate?

Methodological Answer: The compound is synthesized via modifications of the Hantzsch dihydropyridine synthesis. A catalyst-free, environmentally benign method involves a three-component coupling of aldehydes, β-keto esters, and ammonia in aqueous media, avoiding toxic solvents or metal catalysts . Traditional methods use refluxing alcohols or acetic acid, but these often require harsh conditions. Recent advances emphasize microwave-assisted or ionic liquid-mediated reactions to reduce reaction times and improve yields .

Q. Table 1: Comparison of Synthetic Methods

| Method | Solvent/Catalyst | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Hantzsch (Classical) | Ethanol/Acetic Acid | 60–75 | Well-established protocol | |

| Catalyst-Free (Green) | Water | 85–90 | Eco-friendly, simple workup | |

| Microwave-Assisted | Ionic Liquids | 78–88 | Reduced reaction time (30–60 min) |

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) confirms substituent positions and purity, while Infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) . Single-crystal X-ray diffraction (XRD) reveals conformational details: the dihydropyridine ring adopts a boat conformation, with the 3,4-dichlorophenyl group perpendicular to the pyridine plane (dihedral angle: ~80.8°) . Deviations in bond lengths (e.g., C–N: 1.353 Å) align with related dihydropyridines .

Q. What biological activities are associated with this compound?

Methodological Answer: 1,4-Dihydropyridines are explored for calcium channel modulation, antimicrobial, and antitumor activities. The 3,4-dichlorophenyl substituent may enhance lipophilicity and membrane penetration, potentiating interactions with biological targets like ion channels or enzymes . Preliminary studies on analogs show IC₅₀ values in the micromolar range for cancer cell lines, though specific data for this compound require further validation .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence conformational stability and reactivity?

Methodological Answer: Electron-withdrawing groups (e.g., Cl) increase ring planarity distortion, as seen in XRD the 3,4-dichlorophenyl group induces a larger dihedral angle (~80.8°) compared to methoxy or methyl substituents (~70–75°). This steric effect stabilizes the boat conformation, potentially altering redox properties or binding affinity . Computational studies (DFT) can quantify substituent effects on charge distribution and frontier molecular orbitals .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities. To address this:

Q. What computational strategies optimize synthesis and predict biological activity?

Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energetically favorable intermediates, reducing trial-and-error experimentation . Machine learning algorithms trained on dihydropyridine datasets predict substituent effects on bioactivity, guiding synthetic prioritization. For example, ICReDD’s integrated computational-experimental approach accelerates reaction design by narrowing optimal conditions .

Q. What intermolecular interactions stabilize the crystal lattice?

Methodological Answer: XRD analysis reveals N–H⋯O (2.89 Å) and O–H⋯O (2.75 Å) hydrogen bonds between the dihydropyridine N–H and ester carbonyl groups, forming a 2D network. Van der Waals interactions between chlorine atoms and methyl groups further stabilize packing .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Pyridine-Phenyl) | 80.8° | |

| N–H⋯O Bond Length | 2.89 Å | |

| C–N Bond Length | 1.353 Å |

Q. How to design SAR studies for this compound?

Methodological Answer:

- Variation of Substituents: Synthesize analogs with halogens (F, Br), electron-donating groups (OCH₃), or bulky substituents to assess steric/electronic effects .

- Biological Assays: Test calcium channel blocking (e.g., rat aortic smooth muscle assays) and cytotoxicity (e.g., MTT assay on HepG2 cells) .

- Data Correlation: Use multivariate analysis to link structural descriptors (e.g., LogP, polar surface area) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.